

A Comparative Guide to the Cross-Reactivity of the CK1 α Degradator TMX-4116

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Compound of Interest

Compound Name: TMX-4116

Cat. No.: B15608361

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This guide provides a comparative analysis of the cross-reactivity profile of **TMX-4116**, a molecular glue degrader of casein kinase 1 α (CK1 α), with other known CK1 α degraders. Understanding the selectivity of these molecules is critical for the development of targeted therapies with minimal off-target effects. This document summarizes available experimental data, outlines relevant methodologies, and presents signaling pathway and workflow diagrams to aid in the objective assessment of **TMX-4116**.

Introduction to TMX-4116 and the Importance of Selectivity

TMX-4116 is a small molecule that induces the degradation of CK1 α , a key regulator in various cellular processes, including Wnt signaling and cell cycle progression.^{[1][2][3]} It functions as a "molecular glue," bringing CK1 α into proximity with the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of CK1 α . The therapeutic potential of targeting CK1 α has been explored in various cancers, particularly hematological malignancies.^[4]

A critical aspect of any targeted therapeutic is its selectivity. Off-target protein degradation can lead to unforeseen toxicities and reduce the therapeutic window of a drug candidate. Therefore, a thorough characterization of the cross-reactivity of molecules like **TMX-4116** is paramount. This guide compares the selectivity of **TMX-4116** with other CK1 α degraders, including its

precursor FPFT-2216 and other recently developed molecules such as SJ3149, DEG-77, dCK1 α -1, dCK1 α -2, and BMS-986397.

Comparative Cross-Reactivity Data

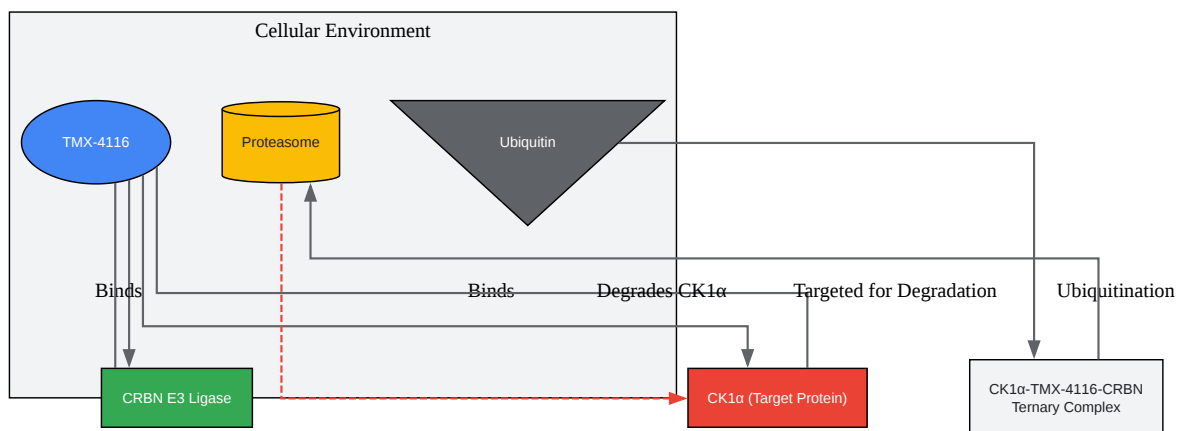
The following table summarizes the known on-target and off-target degradation profiles of **TMX-4116** and its alternatives. The data is compiled from publicly available research. It is important to note that a direct head-to-head comparison across a comprehensive proteomics panel under identical experimental conditions is not always available in the public domain.

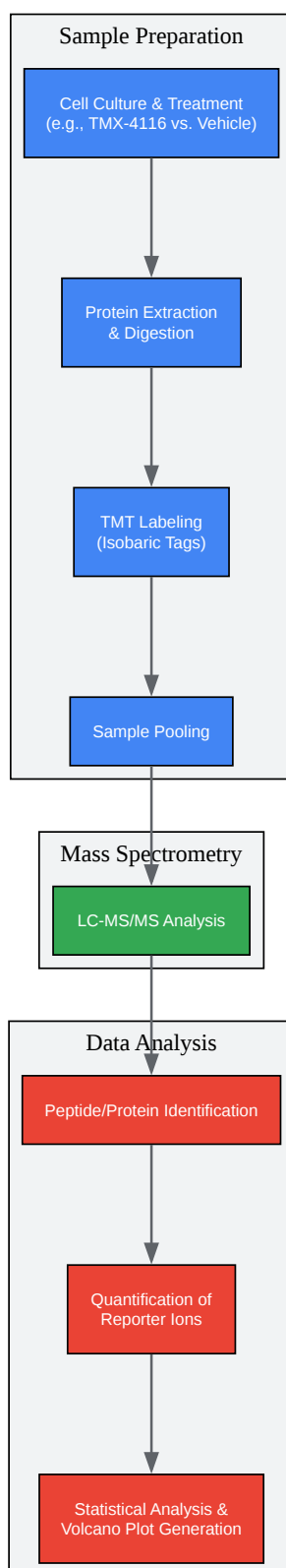
Compound	Primary Target(s)	Known Off-Targets (Degraded)	Known Proteins Not Degraded	Quantitative Data (Example)	Reference(s)
TMX-4116	CK1 α	GZF1, RNF166	PDE6D, IKZF1, IKZF3	DC50 < 200 nM for CK1 α in MOLT-4, Jurkat, and MM.1S cells. No degradation of PDE6D, IKZF1, IKZF3 at 250 nM.	[1] [2] [3]
FPFT-2216	CK1 α , PDE6D, IKZF1, IKZF3	-	-	Degrades PDE6D, IKZF1, IKZF3, and CK1 α at 200 nM in MOLT-4 cells.	[5] [6] [7]
SJ3149	CK1 α	IKZF2 (at high concentration s)	IKZF1, IKZF3 (implied high selectivity)	DC50 of 4 nM for CK1 α in MOLM-13 cells. Reduces IKZF2 by ~40% at 10 μ M.	[8] [9] [10]
DEG-77	CK1 α , IKZF2	-	-	Potent dual degrader.	[11] [12] [13] [14]

dCK1 α -1	CK1 α	-	-	Single-digit nanomolar potency for CK1 α degradation.	[15]
dCK1 α -2	CK1 α	-	-	Orally bioavailable with high selectivity.	[15]
BMS-986397	CK1 α	-	Other CRBN neosubstrates (spared)	Potent and selective degradation of CK1 α .	[16] [17] [18] [19]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism of action of **TMX-4116** as a molecular glue degrader, leading to the targeted degradation of CK1 α .





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